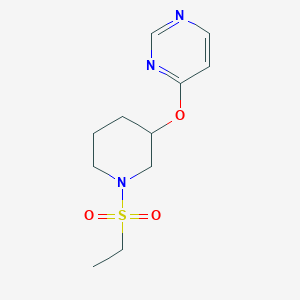

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-ethylsulfonylpiperidin-3-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c1-2-18(15,16)14-7-3-4-10(8-14)17-11-5-6-12-9-13-11/h5-6,9-10H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYOJYKSJSMRAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonylation of Piperidine Derivatives

Optimization of Reaction Conditions

Sulfonylation Efficiency

Comparative studies of sulfonylation agents reveal ethylsulfonyl chloride as superior to alternatives like ethylsulfonic anhydride, with yields improving from 58% to 72% under identical conditions. Elevated temperatures (40–50°C) further enhance conversion rates but risk decomposition of the piperidine core.

Etherification Catalysis

The addition of catalytic iodide (e.g., KI or NaI) accelerates the displacement of chlorine on pyrimidine, reducing reaction times from 18 hours to 8–10 hours. This modification, adapted from thienopyrimidine syntheses, is attributed to the enhanced leaving-group ability of chloride in the presence of iodide.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity for the final product, with retention time = 6.2 minutes.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | EtSO₂Cl, TEA, CH₂Cl₂, 25°C, 6h | 72 | Minimal steps, high efficiency | Requires anhydrous conditions |

| Protection-Deprotection | TBDMSCl, EtSO₂Cl, TBAF, THF | 55 | Avoids side reactions | Lower yield, additional steps |

| Catalyzed Etherification | NaH, KI, THF, 70°C, 10h | 78 | Faster reaction time | Sensitivity to moisture |

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound consists of a piperidine ring substituted with an ethylsulfonyl group and an ether linkage to a pyrimidine ring. The synthesis typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine precursors. A common method includes the reaction of 3-hydroxypyrimidine with 1-(ethylsulfonyl)piperidine under basic conditions, often using potassium carbonate in dimethylformamide at elevated temperatures. This method can be optimized for yield and purity through techniques such as recrystallization and chromatography .

Medicinal Chemistry

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer progression. Its structural features allow it to interact with biological targets effectively .

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains due to its ability to inhibit bacterial growth .

- Biochemical Probes : It is being investigated as a biochemical probe for studying enzyme interactions and cellular pathways, which could lead to new insights in disease mechanisms .

Studies have demonstrated that derivatives of 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibit significant biological activities:

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .

- Anti-inflammatory Effects : Related compounds have shown potential in reducing inflammation by inhibiting nitric oxide production in macrophages .

Industrial Applications

In addition to its medicinal uses, this compound is also being explored for applications in materials science:

- Catalysis : 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine can serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by binding to allosteric sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034276-48-5)

- Molecular Formula : C₁₆H₁₉N₃O₄S

- Molecular Weight : 349.4 g/mol

- Substituent : 4-Methoxyphenylsulfonyl (-SO₂C₆H₄-4-OCH₃)

- Key Differences :

- The 4-methoxyphenylsulfonyl group introduces aromaticity and a methoxy electron-donating group, increasing molecular weight by ~79 g/mol compared to the ethylsulfonyl analogue.

- The aryl sulfonyl group may enhance π-π stacking interactions in biological targets but could reduce cell permeability due to increased hydrophilicity from the methoxy group.

- Synthetic complexity is likely higher due to the multi-step introduction of the aryl sulfonyl group compared to ethylsulfonyl .

Hypothetical Analogues

While direct experimental data are scarce, the following trends can be extrapolated:

- Phenylsulfonyl variant : Replacing ethyl with phenyl (-SO₂C₆H₅) increases lipophilicity (logP) and may enhance binding to hydrophobic pockets in enzymes.

Structural and Property Analysis

| Parameter | 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine | 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine |

|---|---|---|

| Molecular Weight | 270.34 g/mol | 349.4 g/mol |

| Sulfonyl Substituent | Ethyl (-SO₂C₂H₅) | 4-Methoxyphenyl (-SO₂C₆H₄-4-OCH₃) |

| Polarity | Moderate (sulfonyl + pyrimidine) | Higher (methoxy enhances hydrophilicity) |

| Synthetic Accessibility | Likely simpler | More complex (aryl sulfonylation steps) |

| Therapeutic Potential | Kinase inhibition (hypothetical) | Enhanced target affinity (speculative) |

Research Findings and Inferences

- Steric Considerations : The 4-methoxyphenylsulfonyl analogue’s bulkiness may hinder binding to shallow enzyme pockets, whereas the ethyl variant offers a compact profile.

- Solubility : The methoxy group in the aryl analogue could improve aqueous solubility, but this may be offset by the larger hydrophobic surface area.

Biologische Aktivität

4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound that belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and potential therapeutic applications.

The biological activity of 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways.

Target Enzymes

Research indicates that derivatives of pyrimidines can inhibit key enzymes such as:

- EGFR (Epidermal Growth Factor Receptor)

- HER2 (Human Epidermal growth factor Receptor 2)

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

- CDK2 (Cyclin-dependent kinase 2)

These targets are crucial in pathways related to cell proliferation and survival, making them relevant in cancer therapeutics .

Mode of Action

The compound exhibits a dual mechanism of action:

- Cell Wall Disruption : It can disrupt cellular integrity, leading to cell death.

- DNA Interaction : It interacts with DNA gyrase and other components involved in DNA replication and repair processes, which can induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine induces significant biological effects:

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in hepatocellular carcinoma (HepG2) cells.

- Apoptosis Induction : It promotes apoptosis through the activation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Variations in substituents on the piperidine ring and the pyrimidine scaffold can significantly alter potency and selectivity against different targets. For instance, halogen substitutions at specific positions have been noted to enhance pharmacological properties .

Case Studies

Several studies have explored the efficacy of related compounds in clinical settings:

- Cancer Treatment : A study evaluating pyrimidine derivatives showed that compounds similar to 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine exhibited IC50 values indicating potent inhibition against various cancer cell lines, suggesting potential as anti-cancer agents .

- Neurological Disorders : Research into piperidine derivatives has indicated their potential utility in treating neurological disorders such as depression and ADHD due to their interaction with neurotransmitter systems .

Data Tables

| Compound | Target Enzyme | IC50 Value (nM) | Effect |

|---|---|---|---|

| 4-Ethylsulfonyl-piperidine derivative | EGFR | 13 | Inhibition of proliferation |

| Similar pyrimidine derivative | CDK2 | 25 | Induction of apoptosis |

| Dihydrofuro-pyrimidine derivative | HIV RT | 5.79 - 28.3 | Antiviral activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine, and what critical reaction parameters require optimization?

- Methodology :

- Multi-step synthesis : Begin with functionalization of the piperidine ring (e.g., sulfonylation using ethylsulfonyl chloride) followed by nucleophilic substitution to attach the pyrimidine moiety.

- Key conditions :

- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .

- Catalysts : Use triethylamine or DMAP to enhance reaction efficiency in anhydrous solvents like dichloromethane .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid hydrolysis of sensitive intermediates .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetonitrile or ethanol) to isolate high-purity product .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to verify the ethylsulfonyl group (δ ~3.5 ppm for CH2, δ ~1.3 ppm for CH3) and pyrimidine ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the sulfonyl and pyrimidine groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and quantify impurities .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodology :

- By-products : Unreacted sulfonyl chloride or dehalogenated intermediates.

- Mitigation strategies :

- Step monitoring : Use TLC or LC-MS after each reaction step to identify incomplete reactions .

- Acid-base washes : Remove unreacted starting materials via aqueous extraction (e.g., 1M HCl for amine residues) .

- Crystallization optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to exclude low-polarity impurities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Target selection : Prioritize kinases or receptors with structural homology to known sulfonamide-binding proteins (e.g., carbonic anhydrase isoforms) .

- Binding assays :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time binding kinetics (KD, kon/koff) .

- Fluorescence Polarization : Use labeled ATP analogues to assess competitive inhibition in kinase assays .

- Cellular validation : Test dose-dependent effects (IC50) in cell lines overexpressing the target, with controls for off-target effects (e.g., siRNA knockdown) .

Q. How can contradictory bioactivity data across different studies be systematically resolved?

- Methodology :

- Data triangulation :

- Replicate assays : Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

- Buffer standardization : Use consistent pH (e.g., ammonium acetate buffer, pH 6.5) to minimize variability in ionic strength .

- Meta-analysis : Compare structural analogs (e.g., ethylsulfonyl vs. methylsulfonyl derivatives) to identify substituent-dependent trends .

- Impurity profiling : Re-test batches with HPLC-MS to rule out confounding effects from synthetic by-products .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic (PK) properties?

- Methodology :

- Molecular dynamics (MD) simulations : Model solubility and membrane permeability using force fields (e.g., AMBER) .

- ADMET prediction : Use tools like SwissADME to estimate logP (target <3), CYP450 inhibition, and bioavailability .

- Docking studies : Identify potential metabolic hotspots (e.g., sulfonyl group oxidation) using cytochrome P450 homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.